![molecular formula C26H21N3O5 B2918719 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 877656-37-6](/img/no-structure.png)

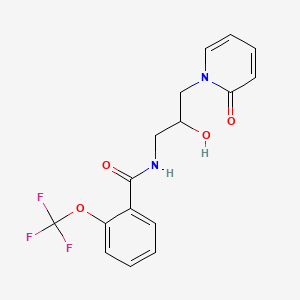

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Compound X involves an efficient annulation reaction. Aurone-derived α,β-unsaturated imines and activated terminal alkynes serve as starting materials. Triethylamine acts as a mediator, facilitating the facile formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. Interestingly, when triethylamine is replaced with triphenylphosphine, a different class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif is obtained. These compounds can be further aromatized to afford benzofuro[3,2-b]pyridines, which can also be accessed via a one-pot procedure .

科学的研究の応用

Anticancer Activity

The compound under discussion shares structural similarities with pyrimidine derivatives known for their anticancer properties. Research on related compounds such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has shown appreciable cancer cell growth inhibition against a range of cancer cell lines. This suggests potential avenues for anticancer applications, emphasizing the importance of exploring similar compounds for therapeutic interventions (Al-Sanea et al., 2020).

Radioimaging and Diagnostic Applications

Compounds structurally related to the one have been explored for their use in radioimaging, particularly for positron emission tomography (PET) scanning. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed for fluorine-18 labeling, have demonstrated selective ligand properties for the translocator protein (18 kDa), a target of interest in neuroinflammation and neurodegeneration diagnostic studies. This highlights the compound's potential in developing diagnostic agents for imaging applications (Dollé et al., 2008).

Anti-inflammatory and Analgesic Properties

Research into benzodifuranyl derivatives derived from similar pyrimidine structures has shown significant anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, providing a pathway for the development of new therapeutic agents targeting inflammatory diseases and pain management. The high COX-2 selectivity indices and protective analgesic and anti-inflammatory activities make these compounds promising candidates for further pharmaceutical development (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings starting from materials structurally akin to the compound , have demonstrated notable antimicrobial properties. This opens up potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal strains, addressing the ongoing challenge of antimicrobial resistance (Hossan et al., 2012).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 2-ethoxybenzoyl chloride to form 2-(2-ethoxybenzoylamino)-4,6-dioxypyrimidine. This intermediate is then reacted with 3-phenyl-2,3-dihydro-2-oxo-1H-benz[f]isoindole-1-carboxylic acid to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "2-ethoxybenzoyl chloride", "3-phenyl-2,3-dihydro-2-oxo-1H-benz[f]isoindole-1-carboxylic acid" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxybenzoylamino)-4,6-dioxypyrimidine.", "Step 2: 2-(2-ethoxybenzoylamino)-4,6-dioxypyrimidine is then reacted with 3-phenyl-2,3-dihydro-2-oxo-1H-benz[f]isoindole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] } | |

CAS番号 |

877656-37-6 |

製品名 |

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide |

分子式 |

C26H21N3O5 |

分子量 |

455.47 |

IUPAC名 |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C26H21N3O5/c1-2-33-21-15-9-7-13-19(21)27-22(30)16-28-23-18-12-6-8-14-20(18)34-24(23)25(31)29(26(28)32)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,27,30) |

InChIキー |

CCERBRIQKWELND-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2918636.png)

![N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2918638.png)

![N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)

![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)

![1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2918649.png)

![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)

![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)

![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)

![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)